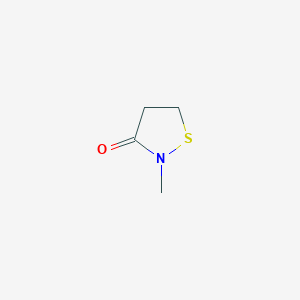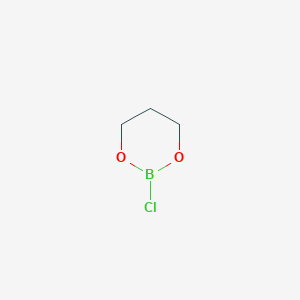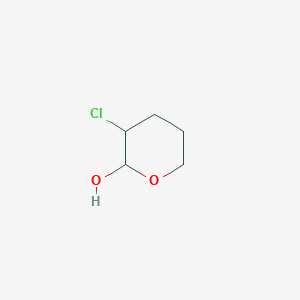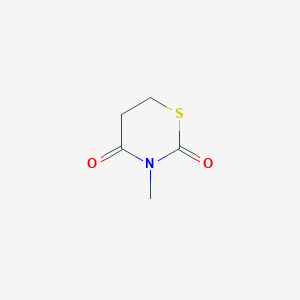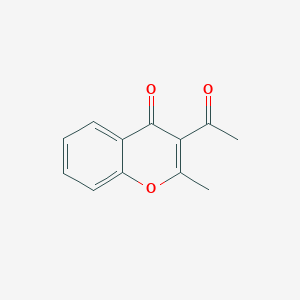
3-Acetyl-2-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-2-methyl-4H-chromen-4-one is a chemical compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The chromen-4-one scaffold is a significant structural entity in various medicinal compounds due to its versatile biological and pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-4-one structure . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Acetyl-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Acetyl-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. For example, it may inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
- 3-Acetyl-4-hydroxy-2H-chromen-2-one
- 3-Methyl-2-(methylthio)-4H-chromen-4-one
- 6-Hydroxy-2-(3-hydroxyphenyl) chroman-4-one
Uniqueness: 3-Acetyl-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and methyl groups contribute to its reactivity and potential biological activities, distinguishing it from other chromen-4-one derivatives .
Eigenschaften
CAS-Nummer |
10037-20-4 |
|---|---|
Molekularformel |
C12H10O3 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
3-acetyl-2-methylchromen-4-one |
InChI |
InChI=1S/C12H10O3/c1-7(13)11-8(2)15-10-6-4-3-5-9(10)12(11)14/h3-6H,1-2H3 |
InChI-Schlüssel |
LZJFGCZRSNJCJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2O1)C(=O)C |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2O1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzyl-2-azabicyclo[2.2.2]octane-3,6-dione](/img/structure/B3044631.png)
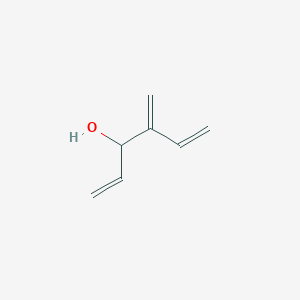
![Phosphine, (dibromomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B3044635.png)
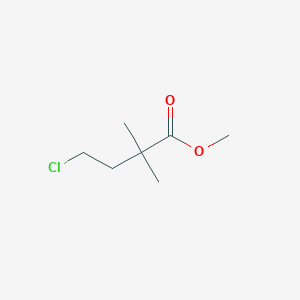
![3-[4-(Benzyloxy)phenyl]-2H-1-benzopyran-2-one](/img/structure/B3044640.png)
![2-Cyclopenten-1-one, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B3044641.png)
